Ethyl 2-(isonicotinoylamino)nicotinate
Description
Table 1: Structural Comparison of Related Derivatives
Critical distinctions :
- Positional isomerism : Unlike ethyl nicotinate (3-carboxylate) or isonicotinate (4-carboxylate), this compound features ortho-substitution (2-amido, 3-carboxylate), creating steric and electronic effects absent in para-substituted analogs.
- Amide vs. ester reactivity : The isonicotinoyl amide group increases hydrogen-bonding capacity compared to ester-only derivatives, influencing solubility and crystallinity.
- Conjugated systems : Dual pyridine rings enable extended π-conjugation, redshift UV-Vis absorption by ≈40 nm compared to mono-pyridine derivatives.
Electronic effects :
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
ethyl 2-(pyridine-4-carbonylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-14(19)11-4-3-7-16-12(11)17-13(18)10-5-8-15-9-6-10/h3-9H,2H2,1H3,(H,16,17,18) |
InChI Key |
OJTDSUMZGAJVLP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-(isonicotinoylamino)nicotinate with three structurally related compounds:
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